2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Research requiring ortho-substituted isoxazole-benzaldehydes faces substitution challenges: para-analogs (CAS 630392-25-5) alter reactivity, while methyleneoxy linkers (CAS 910443-07-1) introduce unwanted flexibility. CAS 223575-75-5 solves this with: - **Ortho-substituted aldehyde** enabling sterically constrained imine/hydrazone formation - **Direct C-C bond** (no linker) providing rigid, entropy-favorable scaffold - **3,5-Dimethylisoxazole** acting as acetyl-lysine mimetic for BRD4 bromodomain engagement - **≥95% purity** suitable for reference standards and impurity marking

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 223575-75-5
Cat. No. B13630127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde
CAS223575-75-5
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC=CC=C2C=O
InChIInChI=1S/C12H11NO2/c1-8-12(9(2)15-13-8)11-6-4-3-5-10(11)7-14/h3-7H,1-2H3
InChIKeyJWDVUSJNIGJSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde: Structural & Physicochemical Baseline


2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde (CAS 223575-75-5) is an ortho-substituted benzaldehyde derivative bearing a 3,5-dimethylisoxazole moiety at the 2-position of the phenyl ring . The compound has the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . The 3,5-dimethylisoxazole scaffold is recognized as a privileged pharmacophore capable of mimicking acetylated lysine residues (KAc), enabling interaction with bromodomain-containing proteins such as BRD4 [1]. The aldehyde functional group provides a reactive synthetic handle for condensation, reductive amination, and further derivatization, positioning this compound as a versatile building block in medicinal chemistry programs .

Ortho-substituted 3,5-dimethylisoxazole-benzaldehyde scaffold
Acetyl-lysine (KAc) mimetic pharmacophore for bromodomain studies
Reactive aldehyde handle for condensation and derivatization

Substitution Challenges for 2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde Analogs


Substitution of 2-(3,5-dimethyl-4-isoxazolyl)benzaldehyde (CAS 223575-75-5) with other isoxazole-containing benzaldehyde analogs is not straightforward due to structural and positional variations that directly impact reactivity, synthetic utility, and molecular recognition. The ortho-substitution pattern of the target compound imposes distinct steric and electronic constraints at the reactive aldehyde site compared to para-substituted analogs (e.g., CAS 630392-25-5) . Additionally, the presence or absence of a methyleneoxy linker between the isoxazole and phenyl rings alters conformational flexibility and hydrogen-bonding capacity . These structural divergences preclude simple interchange without experimental validation.

Target Ortho-substituted aldehyde adjacent to isoxazole
Substitute Para-substituted analog (e.g., CAS 630392-25-5)
Positional isomerism shifts steric and electronic environment, altering reactivity and molecular recognition.
Target Rigid direct C–C bond between isoxazole and phenyl
Substitute Methyleneoxy (-CH₂O-) linker analog (CAS 910443-07-1)
Added conformational flexibility and hydrogen-bond capacity preclude direct replacement without validation.

Differentiation Evidence for 2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde


Positional Isomerism: Ortho vs. Para Substitution

The ortho-substitution pattern of the target compound (CAS 223575-75-5) places the reactive aldehyde group in direct proximity to the bulky 3,5-dimethylisoxazole ring, creating distinct steric hindrance and intramolecular electronic effects absent in the para-substituted analog (CAS 630392-25-5) . The molecular weight difference is negligible (both 201.22 g/mol), yet the positional isomerism predicts differential reactivity in nucleophilic addition and condensation reactions .

Positional Isomerism
Class-level inference
Ortho vs. para substitution; identical MW (201.22 g/mol), distinct steric environment.
Steric and electronic context directs synthesis workflow selection.
Reactivity prediction requires experimental validation.
Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Linker Type: Direct C-C Bond vs. Methyleneoxy Linker

The target compound (CAS 223575-75-5) features a direct C-C bond between the isoxazole C4 position and the phenyl C2 position, resulting in a rigid, conjugated biaryl-like system. In contrast, the comparator CAS 910443-07-1 incorporates a -CH₂O- (methyleneoxy) linker, introducing conformational flexibility and an additional hydrogen-bond acceptor (the ether oxygen) . The molecular weight increases from 201.22 g/mol to 231.25 g/mol (+30.03 g/mol, ~15% increase) due to the added -CH₂O- unit .

Linker Type
Structural comparison
Direct C–C bond vs. methyleneoxy (–CH₂O–); MW difference +30.03 g/mol.
Rigid scaffold supports constrained target-engagement studies.
Biological impact requires independent evaluation.
Medicinal Chemistry Molecular Recognition Chemical Biology

Purity Specification Equivalence

Commercially available 2-(3,5-dimethyl-4-isoxazolyl)benzaldehyde (CAS 223575-75-5) is supplied with a minimum purity specification of 95% . The methyleneoxy-linked analog (CAS 910443-07-1) is also specified at a minimum purity of 95% , indicating comparable commercial quality standards.

Purity Specification
Specification equivalence
Both target and comparator specified at ≥95% purity.
No purity-based selection advantage; prioritize structural criteria.
Analytical method not specified.
Quality Control Procurement Synthetic Chemistry

Acetyl-Lysine Mimetic: Bromodomain Targeting

The 3,5-dimethylisoxazole moiety functions as an effective acetyl-lysine (KAc) mimetic, enabling competitive binding to bromodomain-containing proteins including BRD4 [1]. The direct C-C attachment of this moiety to the ortho-benzaldehyde scaffold positions the target compound as a potential precursor for bromodomain inhibitor synthesis, distinguishing it from unsubstituted benzaldehydes lacking the KAc-mimetic motif [1].

KAc Mimetic Capacity
Class-level inference
3,5-Dimethylisoxazole enables bromodomain engagement (e.g., BRD4).
Supports selection for bromodomain-focused medicinal chemistry.
Binding requires target-specific validation.
Epigenetics Bromodomain Inhibition Drug Discovery

Recommended Applications for 2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde


Synthesis of Ortho-Substituted Biaryl Isoxazoles via Aldehyde Condensation

The ortho-substituted aldehyde group enables condensation reactions (e.g., with amines to form imines or Schiff bases, or with hydrazines to form hydrazones) that produce sterically constrained, ortho-substituted biaryl isoxazole derivatives . This application leverages the positional uniqueness (ortho vs. para) established in Section 3, Evidence Item 1 .

Bromodomain-Targeting Small Molecule Precursor

Given that the 3,5-dimethylisoxazole moiety functions as an acetyl-lysine mimetic capable of engaging bromodomain proteins such as BRD4 [1], the target compound serves as a starting material for synthesizing novel bromodomain inhibitors via aldehyde functionalization. This scenario directly applies the pharmacophoric relevance established in Section 3, Evidence Item 4 [1].

Conformationally Constrained Chemical Probe Building Block

The direct C-C bond between the isoxazole and phenyl rings yields a rigid scaffold with restricted rotational freedom . This property makes the target compound suitable for constructing conformationally constrained chemical probes where linker flexibility (as in CAS 910443-07-1) would introduce unwanted entropic penalties or off-target interactions .

QC Reference Standard for Ortho-Substituted Isoxazole-Benzaldehydes

With a defined minimum purity specification of 95% and a unique ortho-substitution pattern , CAS 223575-75-5 may serve as a chromatographic reference standard or synthetic impurity marker in analytical method development for related ortho-substituted isoxazole-benzaldehyde compounds.

Application
Selection Property
Validation Focus
Ortho-substituted biaryl isoxazole synthesis
Ortho-substitution-driven reactivity
Aldehyde condensation outcome
Bromodomain inhibitor precursor
3,5-Dimethylisoxazole KAc-mimetic pharmacophore
BRD4 binding or displacement assay
Conformationally constrained probe building block
Rigid C–C linkage (no flexible linker)
Conformational restriction assessment in target binding
QC reference for ortho-substituted isoxazole-benzaldehydes
Defined ≥95% purity and unique ortho pattern
Chromatographic retention and impurity profiling
Quote Request

Request a Quote for 2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.